molecular formula C20H21ClN2O3 B2743071 N-(3-CHLORO-2-METHYLPHENYL)-N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)ETHANEDIAMIDE CAS No. 1421529-66-9

N-(3-CHLORO-2-METHYLPHENYL)-N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)ETHANEDIAMIDE

Cat. No.: B2743071
CAS No.: 1421529-66-9
M. Wt: 372.85
InChI Key: FISJPRYJYKTTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLORO-2-METHYLPHENYL)-N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)ETHANEDIAMIDE is a high-purity chemical compound supplied for non-human research applications. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The compound is identified by CAS Number 1421529-66-9 and has a molecular formula of C20H21ClN2O3, yielding a molecular weight of 372.85 g/mol . Its structure can be represented by the SMILES notation: CC1=C(NC(=O)C(=O)NCC(O)(C2CC2)C2=CC=CC=C2)C=CC=C1Cl . As an ethanediamide derivative, it features a dicarboxamide core that serves as a versatile scaffold in medicinal chemistry. The presence of both a chloro-methylphenyl group and a cyclopropyl-hydroxy-phenylethyl moiety in its structure contributes to its unique stereoelectronic properties, making it a compound of interest for investigating structure-activity relationships. Researchers can leverage this molecule in various exploratory studies, including but not limited to, the design and synthesis of novel molecular entities, the study of protein-ligand interactions, and as a building block in the development of compound libraries for high-throughput screening. The cyclopropyl group, a feature it shares with many designed small molecule drugs, is often utilized in drug discovery to modulate properties like metabolic stability, conformational freedom, and overall potency . Researchers are advised to consult the specific analytical data (available upon request) for their experimental planning.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-13-16(21)8-5-9-17(13)23-19(25)18(24)22-12-20(26,15-10-11-15)14-6-3-2-4-7-14/h2-9,15,26H,10-12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISJPRYJYKTTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide, also known by its CAS number 1351649-05-2, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

Property Details
Molecular Formula C₁₅H₁₉ClN₂O₃
Molecular Weight 310.77 g/mol
CAS Number 1351649-05-2

Research indicates that this compound may exhibit biological activity through the modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Similar compounds have been shown to interact with dopamine and serotonin transporters, potentially influencing mood and behavior.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition of the dopamine transporter (DAT). For instance, compounds structurally related to this compound have been reported to have IC₅₀ values in the nanomolar range for DAT inhibition, suggesting potent activity against this target .

Case Studies

  • Cocaine Addiction Models : In studies exploring new pharmacotherapies for cocaine addiction, analogs of this compound were evaluated for their ability to reduce cocaine-seeking behavior in rodent models. These studies highlighted the compound's potential as a therapeutic agent by demonstrating reduced relapse rates when administered prior to exposure to cocaine cues.
  • Depression Models : Another area of research involved assessing the antidepressant-like effects of structurally similar compounds in forced swim tests and tail suspension tests. Results indicated that these compounds could significantly reduce immobility time, suggesting an antidepressant effect mediated through serotonergic and dopaminergic pathways.

Safety and Toxicology

The safety profile of this compound has not been extensively characterized. However, preliminary toxicity assessments indicate that it may exhibit a favorable safety margin compared to other compounds with similar mechanisms. Further toxicological evaluations are necessary to determine long-term safety and potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s unique substituents distinguish it from related molecules:

  • 3-Chloro-2-methylphenyl group : Common in agrochemicals and pharmaceuticals, this substituent enhances lipophilicity and steric bulk.

Comparative Analysis of Key Compounds

Compound Name Structure Features Key Substituents Molecular Weight (g/mol) Applications/Findings References
N-(3-CHLORO-2-METHYLPHENYL)-N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)ETHANEDIAMIDE Ethanediamide backbone with 3-chloro-2-methylphenyl and cyclopropyl-hydroxy-phenylethyl 3-Cl, 2-MePh; cyclopropyl, -OH, Ph ~450 (estimated) Hypothesized CNS activity (analogy to 5-HT3 antagonists) or agrochemical potential
4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide) Quinoxaline carboxamide 3-Cl, 2-MePh; quinoxaline ring 311.75 5-HT3 antagonist; antidepressant/anti-anxiety effects in rodents
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide 2-Cl, 2,6-diethylPh; methoxymethyl 269.77 Herbicide; inhibits plant cell division
N~1~-(3-CHLORO-2-METHYLPHENYL)-N~2~-(PYRIDIN-4-YLMETHYL)ETHANEDIAMIDE Ethanediamide backbone with pyridinylmethyl 3-Cl, 2-MePh; pyridin-4-ylmethyl ~370 (estimated) Unknown; structural similarity suggests pharmaceutical or coordination chemistry uses
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide Propenamide with chloro-fluorophenyl 2-Cl, 6-FPh; dimethylaminopropyl 390.88 Fluorine enhances metabolic stability; potential CNS or antimicrobial applications

Research Findings and Substituent Effects

  • Pharmacological Potential: The 3-chloro-2-methylphenyl group in 4i () confers 5-HT3 receptor antagonism, suggesting the target compound may interact with CNS targets. However, the ethanediamide backbone (vs. quinoxaline) may alter binding affinity or selectivity .
  • Agrochemical Relevance: Chloroacetamides like alachlor () act as herbicides via inhibition of very-long-chain fatty acid synthesis. The target’s hydroxy and cyclopropyl groups likely reduce herbicidal activity but may enable novel modes of action .
  • Solubility and Stability : The cyclopropyl and hydroxy groups in the target compound enhance hydrophilicity compared to purely aromatic analogs (e.g., phthalimides in ). Fluorine in ’s compound improves metabolic stability, whereas the target’s hydroxy group may increase susceptibility to oxidation .

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